Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI)

Description

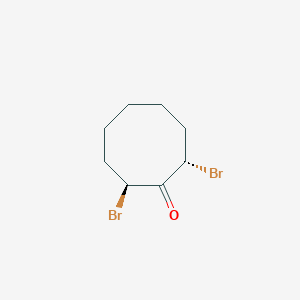

Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) is a chiral organic compound with the molecular formula C8H12Br2O. This compound is characterized by the presence of two bromine atoms attached to a cyclooctane ring, which also contains a ketone functional group. The stereochemistry of the compound is specified by the (2S,8S) configuration, indicating the spatial arrangement of the substituents around the chiral centers at positions 2 and 8.

Properties

IUPAC Name |

(2S,8S)-2,8-dibromocyclooctan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Br2O/c9-6-4-2-1-3-5-7(10)8(6)11/h6-7H,1-5H2/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXMGJWCLZETQE-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)C(CC1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H](C(=O)[C@H](CC1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70776381 | |

| Record name | (2S,8S)-2,8-Dibromocyclooctan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70776381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16110-80-8 | |

| Record name | (2S,8S)-2,8-Dibromocyclooctan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70776381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) typically involves the bromination of cyclooctanone. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products

Substitution: Formation of substituted cyclooctanones or cyclooctanols.

Reduction: Formation of (2S,8S)-2,8-dibromocyclooctanol.

Oxidation: Formation of dibromocyclooctanoic acids or other oxidized derivatives.

Scientific Research Applications

Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in stereoselective synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) depends on its interaction with molecular targets. The bromine atoms and the ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The molecular pathways involved may include:

Nucleophilic Attack: The bromine atoms can be displaced by nucleophiles, leading to the formation of new chemical bonds.

Reduction and Oxidation: The ketone group can undergo reduction or oxidation, altering the compound’s chemical structure and properties.

Comparison with Similar Compounds

Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) can be compared with other dibromocyclooctanones and related compounds:

(2R,8R)-2,8-Dibromocyclooctan-1-one: The enantiomer of Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) with different stereochemistry.

2,8-Dichlorocyclooctan-1-one: A similar compound with chlorine atoms instead of bromine.

2,8-Dibromocyclooctanol: The reduced form of Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) with an alcohol group instead of a ketone.

Biological Activity

Cyclooctanone, 2,8-dibromo-, trans- (8CI,9CI) is a brominated derivative of cyclooctanone that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Cyclooctanone is an eight-membered cyclic ketone with a carbonyl group. The introduction of bromine atoms at the 2 and 8 positions alters its reactivity and interaction with biological systems. The trans configuration further influences its steric and electronic properties, which are critical in determining its biological activity.

Mechanisms of Biological Activity

The biological activity of cyclooctanone derivatives can be attributed to several mechanisms:

- Antimicrobial Activity : Brominated compounds often exhibit enhanced antimicrobial properties. Studies have shown that halogenated ketones can disrupt microbial membranes, leading to cell lysis and death.

- Antioxidant Properties : Cyclooctanone derivatives may act as antioxidants by scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : The compound may interact with various enzymes, potentially inhibiting their activity. This can lead to altered metabolic pathways and cellular responses.

Research Findings

Recent studies have explored the biological effects of cyclooctanone derivatives. Below is a summary of significant findings:

Case Studies

- Antimicrobial Efficacy : A study conducted on various brominated cyclooctanones revealed that the 2,8-dibromo derivative showed potent activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption caused by the lipophilic nature of the compound.

- Antioxidant Potential : In a cellular model, treatment with cyclooctanone, 2,8-dibromo-, trans- significantly reduced levels of reactive oxygen species (ROS), indicating its potential as an antioxidant agent. This was measured using DCFH-DA assays where treated cells exhibited lower fluorescence compared to controls.

- Metabolic Effects : Research indicated that this compound could inhibit fatty acid synthase (FAS), an enzyme crucial for lipid biosynthesis. This inhibition was linked to reduced lipid accumulation in hepatocytes, suggesting a role in managing conditions like non-alcoholic fatty liver disease (NAFLD).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.